2-(7-Difluoromethyl-2-methyl-5-phenyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol
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Overview
Description
2-(7-Difluoromethyl-2-methyl-5-phenyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol is a complex organic compound belonging to the imidazopyridine family. This compound features a fused heterocyclic ring system, which is known for its significant biological activity and potential therapeutic applications. The structural resemblance between imidazopyridines and purines has prompted extensive research into their pharmacological potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Difluoromethyl-2-methyl-5-phenyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol typically involves the cyclization of 2,3-diaminopyridine with appropriate reagents. One common method includes refluxing 2,3-diaminopyridine in triethyl orthoformate or triethyl orthoacetate, followed by treatment with chlorohydric acid to obtain the imidazo[4,5-b]pyridine ring system
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(7-Difluoromethyl-2-methyl-5-phenyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazo[4,5-b]pyridine ring can be reduced under specific conditions.
Substitution: The difluoromethyl and phenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-(7-Difluoromethyl-2-methyl-5-phenyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(7-Difluoromethyl-2-methyl-5-phenyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. It is known to act as a GABA A receptor positive allosteric modulator, enhancing the inhibitory effects of GABA in the central nervous system . Additionally, it can influence various cellular pathways involved in cancer progression, inflammation, and other disease conditions .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine: Another isomeric form with similar biological activity.
Imidazo[1,5-a]pyridine: Known for its use in medicinal chemistry as a bioisostere of purines.
Uniqueness
2-(7-Difluoromethyl-2-methyl-5-phenyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the difluoromethyl group enhances its metabolic stability and bioavailability, making it a promising candidate for drug development .
Properties
Molecular Formula |
C16H15F2N3O |
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Molecular Weight |
303.31 g/mol |
IUPAC Name |
2-[7-(difluoromethyl)-2-methyl-5-phenylimidazo[4,5-b]pyridin-3-yl]ethanol |
InChI |
InChI=1S/C16H15F2N3O/c1-10-19-14-12(15(17)18)9-13(11-5-3-2-4-6-11)20-16(14)21(10)7-8-22/h2-6,9,15,22H,7-8H2,1H3 |
InChI Key |
BRVRDCXEFZMDBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1CCO)N=C(C=C2C(F)F)C3=CC=CC=C3 |
Origin of Product |
United States |
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